AA10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

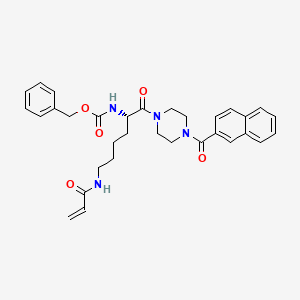

C32H36N4O5 |

|---|---|

Molekulargewicht |

556.7 g/mol |

IUPAC-Name |

benzyl N-[(2S)-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |

InChI-Schlüssel |

LCWXTWXQACZEKA-NDEPHWFRSA-N |

Isomerische SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Kanonische SMILES |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of AA10 Lytic Polysaccharide Monooxygenases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a crucial role in the oxidative degradation of recalcitrant polysaccharides such as chitin and cellulose.[1][2][3] The Auxiliary Activity family 10 (AA10) LPMOs are primarily found in bacteria, archaea, and some viruses and fungi, and are distinguished by their activity on these abundant biopolymers.[2][4] By introducing chain breaks in the crystalline regions of these substrates, this compound LPMOs enhance the efficiency of canonical hydrolytic enzymes, making them of significant interest for biotechnological applications, including biofuel production and biomass conversion.[5] Furthermore, their involvement in bacterial and fungal processes suggests they may be potential targets for novel antimicrobial strategies. This guide provides a detailed technical overview of the core mechanism of this compound LPMOs, focusing on the catalytic cycle, active site chemistry, and the experimental methodologies used to elucidate their function.

The Catalytic Machinery: A Closer Look at the Active Site

The catalytic activity of this compound LPMOs is centered around a mononuclear copper ion coordinated in a highly conserved active site known as the "histidine brace".[3][6] This unique coordination environment is characterized by a T-shaped arrangement of three nitrogen ligands from two histidine residues. The N-terminal histidine provides two ligands: the amino group of the N-terminus and a nitrogen atom from its imidazole side chain.[3][7] The third nitrogen ligand is supplied by the imidazole side chain of a second, conserved histidine residue.[3][7] This coordination geometry is crucial for the enzyme's redox chemistry. The remainder of the copper coordination sphere is typically completed by solvent molecules (water or hydroxide ions), which are displaced upon substrate binding.[6][8]

The substrate-binding surface of this compound LPMOs is relatively flat, which is well-suited for interacting with the crystalline surfaces of polysaccharides like chitin and cellulose.[1][2] Specific residues in the second coordination sphere, while more variable than the histidine brace, are thought to influence substrate specificity and regioselectivity (i.e., whether the enzyme oxidizes the C1 or C4 carbon of the glycosidic bond).[4][9][10]

The Catalytic Cycle: A Dual Mechanism of Oxygen Activation

The catalytic mechanism of this compound LPMOs involves the reduction of the active site copper from Cu(II) to Cu(I) by an external electron donor, followed by the activation of a co-substrate, either molecular oxygen (O₂) in a monooxygenase reaction or hydrogen peroxide (H₂O₂) in a peroxygenase reaction.[8][11]

Priming the Enzyme: The Reductive Step

The catalytic cycle is initiated by the reduction of the resting state Cu(II) to the catalytically active Cu(I). This single-electron transfer is facilitated by a reducing agent, such as ascorbate, gallate, or cellobiose dehydrogenase (CDH).[3]

Cu(II)-LPMO + e⁻ → Cu(I)-LPMO

The Peroxygenase Mechanism (H₂O₂-dependent)

There is growing evidence to suggest that H₂O₂ is the preferred co-substrate for many LPMOs, including those in the this compound family.[11][12][13] In this peroxygenase mechanism, the reduced Cu(I)-LPMO reacts with H₂O₂. This reaction is believed to proceed through the formation of a highly reactive copper-oxyl species (Cu(II)-O•), which is capable of abstracting a hydrogen atom from the polysaccharide substrate.[9] This is followed by an oxygen-rebound step, leading to the hydroxylation of the C1 or C4 position of the glycosidic bond and subsequent cleavage of the polysaccharide chain.[3]

dot

Caption: The peroxygenase catalytic cycle of this compound LPMOs.

The Monooxygenase Mechanism (O₂-dependent)

In the initially proposed monooxygenase mechanism, the reduced Cu(I)-LPMO reacts with molecular oxygen.[11] This reaction is thought to form a copper-superoxo intermediate, which can then abstract a hydrogen atom from the substrate.[12] This pathway requires a second electron and proton transfer to complete the cycle and release a molecule of water.[5][8]

dot

Caption: The monooxygenase catalytic cycle of this compound LPMOs.

It is important to note that LPMOs can also catalyze an "oxidase" reaction, where the reduced enzyme reacts with O₂ to produce H₂O₂, which can then be used in the peroxygenase cycle.[12][13] This in situ generation of H₂O₂ may be a crucial aspect of their function under physiological conditions.

Regioselectivity: C1 vs. C4 Oxidation

This compound LPMOs exhibit regioselectivity, oxidizing either the C1 or C4 carbon atom of the glycosidic bond, and some are capable of oxidizing both.[1][14] All characterized chitin-active this compound LPMOs are strictly C1-oxidizing.[4] Cellulose-active this compound LPMOs can be C1-oxidizing or C1/C4-oxidizing.[4] The structural determinants of this regioselectivity are not fully understood but are thought to be influenced by residues in the second coordination sphere that orient the substrate relative to the copper active site.[4][10]

-

C1 oxidation results in the formation of a lactone, which is subsequently hydrolyzed to an aldonic acid.[8][14]

-

C4 oxidation generates a 4-ketoaldose, which is in equilibrium with its gem-diol hydrate.[8][14]

Quantitative Insights into this compound LPMO Activity

The catalytic rates of LPMOs are generally low compared to classical hydrolases.[1][15] The following table summarizes key kinetic parameters for a selection of this compound LPMOs. It is important to note that assay conditions can significantly impact these values.

| Enzyme (Organism) | Substrate | Co-substrate | k_cat (s⁻¹) | K_M (µM) | Reference |

| SmAA10A (Serratia marcescens) | α-chitin | H₂O₂ | 2.4 ± 0.5 | 1.8 ± 0.4 | [6] |

| ScAA10C (Streptomyces coelicolor) | Cellulose | H₂O₂ | 2.4 ± 0.5 | 1.8 ± 0.4 | [6] |

| AfAA11B (Aspergillus fumigatus) | (GlcNAc)₄ | H₂O₂ | 0.245 ± 0.007 (k_obs) | N/A | [16] |

Note: k_cat and K_M values are often difficult to determine accurately for enzymes acting on insoluble substrates. The values presented here are from studies that have developed specific kinetic assays for LPMOs.

Experimental Protocols for Studying this compound LPMO Mechanisms

A variety of experimental techniques are employed to investigate the structure and function of this compound LPMOs.

General Experimental Workflow

dot

Caption: A general experimental workflow for this compound LPMO studies.

Detailed Methodologies

1. LPMO Activity Assay using 2,6-Dimethoxyphenol (2,6-DMP)

This colorimetric assay measures the peroxidase activity of LPMOs.

-

Principle: In the presence of H₂O₂, LPMOs can oxidize 2,6-DMP to coerulignone, a colored product that can be quantified spectrophotometrically. The stoichiometry is 2 molecules of 2,6-DMP oxidized per coerulignone produced.[17]

-

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing:

-

Initiate the reaction by adding 100 µM H₂O₂.[17]

-

Monitor the formation of coerulignone by measuring the absorbance at 469 nm in a plate reader.[17]

-

Calculate the activity using the molar extinction coefficient of coerulignone (ε₄₆₉ = 53,200 M⁻¹cm⁻¹).[17]

-

2. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure and coordination environment of the Cu(II) active site.

-

Principle: EPR detects transitions between electron spin states in the presence of a magnetic field, providing information about the g-tensor and hyperfine coupling constants, which are sensitive to the geometry and ligands of the copper center.[2][9]

-

Sample Preparation:

-

Purified this compound LPMO is concentrated to a suitable concentration (e.g., 100-500 µM).

-

The sample is loaded into quartz EPR tubes and flash-frozen in liquid nitrogen to create a glass.

-

-

Data Acquisition:

-

Continuous-wave (CW) X-band EPR spectra are typically recorded at cryogenic temperatures (e.g., 77 K).

-

Advanced techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) can provide further details on the coordinating ligands.[2]

-

-

Data Analysis:

3. Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations provide a computational approach to study the reaction mechanism at an atomic level.

-

Principle: The active site, including the copper ion, key residues, and the substrate, is treated with a high level of theory (Quantum Mechanics), while the rest of the protein and solvent are treated with a more computationally efficient method (Molecular Mechanics).[18][19]

-

Protocol:

-

System Setup: A high-resolution crystal structure of the this compound LPMO is used as a starting point. The system is solvated in a water box with appropriate counter-ions.

-

Partitioning: The system is divided into QM and MM regions. The QM region typically includes the copper ion, the coordinating histidines, the co-substrate (O₂ or H₂O₂), and a portion of the polysaccharide substrate.

-

Simulation: Molecular dynamics (MD) simulations are performed to equilibrate the system. Subsequently, QM/MM calculations are used to map the potential energy surface of the reaction, identify transition states, and calculate reaction barriers. Techniques like metadynamics can be employed to explore the reaction pathway.[14]

-

Conclusion

The mechanism of this compound LPMOs is a complex and fascinating example of biological redox chemistry. While significant progress has been made in understanding the key features of the active site and the dual-nature of the catalytic cycle, many questions remain. The continued application of advanced biochemical, spectroscopic, and computational methods will be essential to fully unravel the intricacies of these powerful enzymes. A deeper understanding of the this compound LPMO mechanism will not only advance our fundamental knowledge of enzymatic catalysis but also pave the way for their tailored application in biotechnology and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Quantum mechanical calculations suggest that lytic polysaccharide monooxygenases use a copper-oxyl, oxygen-rebound mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence and Structural Analysis of AA9 and this compound LPMOs: An Insight into the Basis of Substrate Specificity and Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The “life-span” of lytic polysaccharide monooxygenases (LPMOs) correlates to the number of turnovers in the reductant peroxidase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.essex.ac.uk [repository.essex.ac.uk]

- 8. Molecular Mechanism of Substrate Oxidation in Lytic Polysaccharide Monooxygenases: Insight from Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Insights from semi-oriented EPR spectroscopy studies into the interaction of lytic polysaccharide monooxygenases with cellulose - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT04065J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical study of the in situ formation of H 2 O 2 by lytic polysaccharide monooxygenases: the reaction mechanism depends on the type of reductant ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06906D [pubs.rsc.org]

- 15. Auxiliary Activity Family 10 - CAZypedia [cazypedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.asm.org [journals.asm.org]

- 18. ipc.kit.edu [ipc.kit.edu]

- 19. Review on the QM/MM Methodologies and Their Application to Metalloproteins | MDPI [mdpi.com]

Decoding AA10 LPMO Substrate Specificity: A Technical Guide for Researchers

An In-depth Examination of Chitin vs. Cellulose Activity in Auxiliary Activity 10 Lytic Polysaccharide Monooxygenases

Lytic Polysaccharide Monooxygenases (LPMOs) of the Auxiliary Activity 10 (AA10) family are pivotal copper-dependent enzymes in the breakdown of recalcitrant polysaccharides.[1] Their ability to oxidatively cleave glycosidic bonds in crystalline substrates like chitin and cellulose has garnered significant interest in both fundamental research and industrial applications, including biofuel production and drug development.[2][3] A key determinant of their function is their substrate specificity, which dictates their efficacy in targeting either chitin or cellulose. This technical guide provides a comprehensive overview of the factors governing this compound LPMO substrate specificity, detailed experimental protocols for its assessment, and a summary of key quantitative findings.

The Basis of Substrate Specificity in this compound LPMOs

The preference of this compound LPMOs for chitin or cellulose is a complex interplay of structural features at and around the enzyme's active site. Unlike other LPMO families, AA10s, predominantly found in bacteria, exhibit a diverse range of substrate specificities, with some acting on chitin, others on cellulose, and a few demonstrating activity on both.[1][4][5]

Several key factors have been identified as determinants of this specificity:

-

The L2 Loop: A significant structural differentiator is the composition of a motif on the L2 loop, which forms a major part of the substrate-binding surface.[2][4]

-

Chitin-Active AA10s: The L2 loop motif in chitin-active enzymes is typically rich in polar amino acids, including negatively charged residues like glutamic acid (e.g., Y(W)EPQSVE).[4]

-

Cellulose-Active AA10s: In contrast, the corresponding motif in cellulose-active LPMOs is predominantly composed of hydrophobic amino acids (e.g., Y(W)NWFGVL).[4]

-

-

Surface Electrostatic Potential: The amino acid composition of the substrate-binding surface directly influences its electrostatic potential.

-

Chitin-active LPMOs tend to have a negatively charged substrate-binding surface, which is favorable for interacting with the positively charged surface of chitin.[4]

-

Cellulose-active LPMOs often display an uncharged or positively charged surface, better suited for binding the uncharged surface of cellulose.[4]

-

-

Domain Architecture: The modular nature of LPMOs, which can include various carbohydrate-binding modules (CBMs), also plays a role in substrate targeting.[4][6] For instance, CBMs with a flat binding surface rich in aromatic residues, such as CBM2, CBM5, and CBM12, facilitate binding to insoluble, crystalline polysaccharides like chitin and cellulose.[5]

-

Regioselectivity: this compound LPMOs cleave glycosidic bonds by oxidizing either the C1 or C4 carbon of the pyranose ring.[7]

Quantitative Analysis of Substrate Specificity

The following table summarizes findings from comparative studies on this compound LPMOs, highlighting their substrate preference and regioselectivity. Due to the nature of the assays on insoluble substrates, data is often presented as relative activity or product profiles rather than precise kinetic constants.

| Enzyme | Source Organism | Primary Substrate | Other Substrates | Regioselectivity | Reference(s) |

| SmLPMO10A (CBP21) | Serratia marcescens | Chitin (α and β) | None reported | C1 | [8] |

| BlAA10A | Bacillus licheniformis | Chitin | Cellulose | C1 | [9] |

| ScLPMO10B | Streptomyces coelicolor | Cellulose | Chitin | C1 | [5][8] |

| ScLPMO10C (CelS2) | Streptomyces coelicolor | Cellulose | Chitin | C1 and C4 | [5][8] |

| JdLPMO10A | Jonesia denitrificans | Chitin | None reported | C1 | [10] |

| CflaLPMO10D | Cellulomonas flavigena | Chitin (β) | None reported | C1 | [10] |

| PxAA10A | Paenibacillus xylaniclasticus | Cellulose | Not reported | C1 and C4 | [7][9] |

| UmAA10_cd | Ustilago maydis | Chitin (α and β) | Cellulose (none) | C1 | [3][11] |

| SdLPMO10A | Saccharophagus degradans | Chitin & Cellulose | - | C1 | [1] |

Experimental Protocols for Assessing Substrate Specificity

Determining the substrate specificity of an this compound LPMO involves a series of biochemical assays to measure the release of soluble oxidized oligosaccharides from insoluble polysaccharide substrates.

General LPMO Activity Assay

This protocol provides a general framework for assessing LPMO activity on a given polysaccharide substrate.

Materials:

-

Purified this compound LPMO enzyme

-

Substrates:

-

α-chitin (e.g., from shrimp shells)

-

β-chitin (e.g., from squid pen)

-

Crystalline cellulose (e.g., Avicel)

-

Phosphoric acid swollen cellulose (PASC)

-

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0 or as optimal for the specific LPMO)

-

Reducing Agent (e.g., 1 mM ascorbic acid)

-

Co-substrate (O₂ from the air, or H₂O₂ at a concentration of ~10-100 µM)

-

Thermomixer or shaking incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a suspension of the polysaccharide substrate (e.g., 1% w/v) in the reaction buffer.

-

Add the purified LPMO to a final concentration of approximately 1 µM.

-

Initiate the reaction by adding the reducing agent (and H₂O₂ if applicable).

-

Incubate the reaction mixture at the optimal temperature for the LPMO (e.g., 30-60 °C) with constant shaking for a defined period (e.g., 16-48 hours).[10]

-

Terminate the reaction by boiling for 10 minutes or by adding a chelating agent like EDTA.

-

Separate the insoluble substrate from the soluble products by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant containing the soluble products through a 0.22 µm syringe filter before analysis.

-

Analyze the soluble products using HPAEC-PAD and/or MALDI-TOF MS.

Product Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is the most common quantitative method for analyzing the products of LPMO reactions.[12] It allows for the separation and quantification of native and oxidized oligosaccharides.

Instrumentation:

-

Dionex (or equivalent) HPAEC system with a PAD detector.

-

CarboPac PA1 (or similar) analytical column.

Elution Gradient (Example for cello-oligosaccharides):

-

A linear gradient of sodium acetate in a sodium hydroxide eluent is typically used. The exact gradient will depend on the specific products being analyzed.

-

A typical elution order is native oligosaccharides, followed by C1-oxidized, and then C4-oxidized products.[12]

Procedure:

-

Inject the filtered supernatant from the LPMO activity assay onto the HPAEC system.

-

Run the appropriate elution gradient.

-

Identify and quantify the product peaks by comparing their retention times to known standards of native and oxidized oligosaccharides.

Product Analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the qualitative identification of LPMO-generated products, including their degree of polymerization and the type of oxidation (C1 or C4).[12][13]

Procedure:

-

Mix a small volume of the filtered supernatant with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Acquire mass spectra in the appropriate mass range.

-

Identify the masses corresponding to the sodium or potassium adducts of native and oxidized oligosaccharides. C1-oxidized products (aldonic acids) will have a mass increase of 16 Da compared to their native counterparts.[13]

Spectrophotometric Assays for General Activity Screening

While not substrate-specific, spectrophotometric assays can be used for rapid screening of LPMO activity, for example, during protein purification. These assays measure the peroxidase-like activity of LPMOs.[14][15]

Example using 2,6-Dimethoxyphenol (2,6-DMP):

-

This assay is based on the LPMO-catalyzed oxidation of 2,6-DMP in the presence of H₂O₂ to form coerulignone, a colored product that absorbs at 469 nm.[12][14]

-

A typical reaction mixture contains the LPMO, 1 mM 2,6-DMP, and 100 µM H₂O₂ in a suitable buffer.[14]

Visualizing Workflows and Mechanisms

The following diagrams illustrate the general workflow for assessing LPMO substrate specificity and the catalytic mechanism of this compound LPMOs.

Caption: General experimental workflow for determining this compound LPMO substrate specificity.

Caption: Simplified catalytic cycle of an this compound LPMO.

Conclusion

The substrate specificity of this compound LPMOs is a finely tuned characteristic governed by the structural and electrostatic properties of their substrate-binding surfaces, particularly the L2 loop. This understanding, coupled with robust experimental methodologies, is crucial for the effective discovery, characterization, and engineering of these enzymes for various biotechnological applications. For researchers and drug development professionals, a thorough assessment of substrate specificity is the first step toward harnessing the full potential of this compound LPMOs in targeted polysaccharide modification and degradation.

References

- 1. The Functional Characterization of an this compound Lytic Polysaccharide Monooxygenase from Saccharophagus degradans 2-40T for Enhanced Chitin Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence and Structural Analysis of AA9 and this compound LPMOs: An Insight into the Basis of Substrate Specificity and Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Heterologous Expression and Biochemical Characterization of a Novel Lytic Polysaccharide Monooxygenase from Chitinilyticum aquatile CSC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of substrate specificity in bacterial this compound lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A C1/C4-Oxidizing this compound Lytic Polysaccharide Monooxygenase from Paenibacillus xylaniclasticus Strain TW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and functional characterization of a conserved pair of bacterial cellulose-oxidizing lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journals.asm.org [journals.asm.org]

- 11. The Ustilago maydis this compound LPMO is active on fungal cell wall chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improved spectrophotometric assay for lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AA10 LPMO Active Site: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a crucial role in the oxidative degradation of recalcitrant polysaccharides such as cellulose and chitin. The Auxiliary Activity 10 (AA10) family of LPMOs, primarily found in bacteria, is of significant interest due to its potential applications in biomass conversion, biofuel production, and as a target for antimicrobial drug development. This guide provides a detailed technical overview of the this compound LPMO active site, its catalytic mechanism, and the experimental protocols used for its characterization.

The this compound LPMO Active Site: A Structural Overview

The catalytic activity of this compound LPMOs is centered around a mononuclear copper ion housed within a unique active site structure. The overall fold of the catalytic domain is a β-sandwich, providing a stable scaffold for the catalytic machinery.

The Histidine Brace

A defining feature of the LPMO active site is the "histidine brace," which coordinates the copper ion. This coordination is provided by two conserved histidine residues. One of these is the N-terminal histidine of the mature protein, which coordinates the copper ion through both its N-terminal amino group and the Nδ1 atom of its imidazole side chain. The second histidine residue coordinates the copper via the Nε2 atom of its imidazole ring. This arrangement results in a T-shaped coordination of the copper ion in the equatorial plane.

Copper Coordination Sphere

The copper ion in the resting state (Cu(II)) of chitin-active this compound LPMOs typically exhibits a distorted square-pyramidal geometry. In addition to the three nitrogen ligands from the histidine brace, the coordination sphere is completed by one or two axial water molecules. Upon reduction to the active Cu(I) state, the coordination geometry can change, often becoming more trigonal.

The second coordination sphere, composed of amino acid residues that do not directly bind the copper ion but are in close proximity to the active site, plays a critical role in modulating the enzyme's reactivity and substrate specificity. In many cellulose-active this compound LPMOs, a conserved phenylalanine residue is found in an axial position relative to the copper ion, while in some chitin-active members, this can be a tyrosine. Other conserved second-sphere residues, such as a glutamate or glutamine, are also crucial for positioning the co-substrate (H₂O₂ or O₂) and influencing the catalytic mechanism.

Quantitative Data on Active Site Geometry

The precise geometry of the active site is critical for catalysis and can be determined through techniques such as X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy. The following table summarizes typical bond lengths observed in the active site of this compound LPMOs.

| Parameter | Typical Bond Length (Å) | Method | Reference(s) |

| Cu - N (N-terminal His) | 1.9 - 2.1 | X-ray Crystallography | [1] |

| Cu - N (His imidazole) | 1.9 - 2.1 | X-ray Crystallography | [1] |

| Cu - O (axial water) | 2.2 - 2.9 | X-ray Crystallography | [2] |

| Cζ (axial Phe) - Cu | ~4.0 | X-ray Crystallography | [3] |

The Catalytic Mechanism of this compound LPMOs

This compound LPMOs catalyze the oxidative cleavage of glycosidic bonds in polysaccharides. The reaction can proceed via two main pathways, depending on the available co-substrate: a monooxygenase reaction utilizing O₂ or a peroxygenase reaction with H₂O₂. The peroxygenase mechanism is now considered to be the predominant catalytic route.[4]

The catalytic cycle involves the following key steps:

-

Reduction of the Copper Center: The resting Cu(II) state of the enzyme is reduced to the active Cu(I) state by an external electron donor, such as ascorbic acid or a redox partner protein.[5]

-

Co-substrate Binding: The reduced Cu(I) active site binds the co-substrate, either O₂ or H₂O₂.

-

Formation of a Reactive Oxygen Species: The bound co-substrate is activated to form a highly reactive copper-oxygen species. The exact nature of this intermediate is still under investigation but is proposed to be a copper(II)-oxyl radical.

-

Hydrogen Abstraction: The reactive oxygen species abstracts a hydrogen atom from a carbon (C1 or C4) of the polysaccharide substrate.

-

Hydroxylation and Glycosidic Bond Cleavage: The resulting substrate radical is hydroxylated, leading to the destabilization and cleavage of the glycosidic bond. Oxidation at the C1 position yields a lactone, which is subsequently hydrolyzed to an aldonic acid, while C4 oxidation produces a 4-ketoaldose.[5]

Kinetic Parameters

The catalytic efficiency of this compound LPMOs can be characterized by their kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These parameters can vary depending on the specific enzyme, substrate, and reaction conditions.

| Enzyme | Substrate | kcat (s⁻¹) | Kₘ (µM) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| ScAA10C | Cellulose | 2.4 | N/A | 6.0 | 50 | [6] |

| SmAA10A | Chitin | 5.6 | N/A | 6.0 | 37 | [7] |

| SdLPMO10A | α-chitin | N/A | N/A | 9.0 | 60 | [5] |

| AfAA11B | (GlcNAc)₄ | 4.0 | 200 | N/A | N/A | [4] |

Experimental Protocols

The characterization of this compound LPMOs involves a series of experimental procedures, from protein production to activity and structural analysis.

Recombinant Expression and Purification of this compound LPMOs

Objective: To produce and purify recombinant this compound LPMO for biochemical and structural studies.

Methodology:

-

Gene Cloning and Expression Vector Construction: The gene encoding the this compound LPMO is cloned into a suitable expression vector, often with an N-terminal signal peptide for periplasmic localization in E. coli and a C-terminal affinity tag (e.g., His₆-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Extraction: For periplasmic expression, a cold osmotic shock method is often used to release the periplasmic proteins.[8] For cytoplasmic expression, cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude protein extract is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or chitin beads for LPMOs with a chitin-binding module).[8][9] The target protein is eluted with an appropriate buffer (e.g., containing imidazole for Ni-NTA).

-

Ion-Exchange Chromatography: Further purification is often achieved by ion-exchange chromatography (e.g., using a HiTrap Q column) to separate the LPMO from other proteins with different isoelectric points.[9]

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (e.g., using a Superdex 75 column) to remove any remaining impurities and protein aggregates.[10]

-

Copper Loading: To ensure the enzyme is in its active, copper-bound form, the purified apo-enzyme is incubated with a slight molar excess of CuSO₄, followed by removal of excess copper by size-exclusion chromatography.[10]

-

Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford or BCA assay.[8][9]

LPMO Activity Assays

Objective: To measure the catalytic activity of the purified this compound LPMO.

A. Spectrophotometric Assay using 2,6-Dimethoxyphenol (2,6-DMP)

Principle: This assay measures the peroxidase-like activity of LPMOs, where the enzyme oxidizes 2,6-DMP in the presence of H₂O₂ to form the colored product coerulignone, which can be monitored spectrophotometrically.

Protocol:

-

Prepare a reaction mixture containing 1 mM 2,6-DMP and 100 µM H₂O₂ in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 6.0).

-

Initiate the reaction by adding the purified LPMO to the reaction mixture.

-

Monitor the increase in absorbance at 469 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of coerulignone (ε₄₆₉ = 53,200 M⁻¹ cm⁻¹).

B. Product Analysis by High-Performance Anion-Exchange Chromatography (HPAEC)

Principle: This method directly quantifies the oxidized sugar products generated from the LPMO-catalyzed degradation of polysaccharides.

Protocol:

-

Set up a reaction containing the purified LPMO, the polysaccharide substrate (e.g., 1% (w/v) chitin or cellulose), a reducing agent (e.g., 1 mM ascorbic acid), and a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).[8]

-

Incubate the reaction at the optimal temperature with shaking for a defined period (e.g., 24-48 hours).

-

Terminate the reaction and separate the soluble oxidized products from the insoluble substrate by centrifugation or filtration.

-

Analyze the soluble fraction by HPAEC with pulsed amperometric detection (PAD) to separate and quantify the native and oxidized oligosaccharides.

Structural Analysis by Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the electronic and geometric structure of the Cu(II) active site.

Principle: EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the Cu(II) ion in the resting state of LPMOs. The EPR spectrum provides information about the coordination environment of the copper ion.

Protocol:

-

Prepare a concentrated sample of the purified, copper-loaded LPMO (typically >200 µM) in a suitable buffer (e.g., 50 mM MES, pH 6.5).

-

The sample is placed in an EPR tube and flash-frozen in liquid nitrogen.

-

The X-band EPR spectrum is recorded at cryogenic temperatures (e.g., 120 K).

-

The resulting spectrum is analyzed to determine the g-values and hyperfine coupling constants (A-values), which provide insights into the geometry and ligand environment of the copper center.[1][11]

The following table summarizes typical EPR parameters for this compound LPMOs.

| Enzyme | gₓ | gᵧ | g₂ | Aₓ (MHz) | Aᵧ (MHz) | A₂ (MHz) | Reference(s) |

| Plthis compound | 2.025 | 2.103 | 2.260 | 220 | 95 | 355 | [12] |

Visualizing Key Processes

Catalytic Cycle of this compound LPMO

Caption: The peroxygenase catalytic cycle of an this compound LPMO.

Experimental Workflow for this compound LPMO Characterization

Caption: A typical experimental workflow for the characterization of an this compound LPMO.

Conclusion

The this compound family of LPMOs represents a fascinating and industrially relevant class of enzymes. A thorough understanding of their active site structure and catalytic mechanism is essential for harnessing their full potential in biotechnological applications and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these important enzymes. Further research into the intricacies of the this compound LPMO active site and its interaction with substrates and redox partners will undoubtedly continue to yield valuable insights.

References

- 1. Decoding the Ambiguous Electron Paramagnetic Resonance Signals in the Lytic Polysaccharide Monooxygenase from Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional characterization of a conserved pair of bacterial cellulose-oxidizing lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The “life-span” of lytic polysaccharide monooxygenases (LPMOs) correlates to the number of turnovers in the reductant peroxidase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxiliary Activity Family 10 - CAZypedia [cazypedia.org]

- 8. The Functional Characterization of an this compound Lytic Polysaccharide Monooxygenase from Saccharophagus degradans 2-40T for Enhanced Chitin Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative studies of two this compound family lytic polysaccharide monooxygenases from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Natural Sources of AA10 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like chitin and cellulose. By introducing oxidative cleavages into the polysaccharide chains, LPMOs enhance the efficiency of canonical hydrolytic enzymes, making them key players in biomass conversion and microbial interactions. The Auxiliary Activity family 10 (AA10) is one of the most diverse and widespread families of LPMOs, found across various domains of life. This technical guide provides a comprehensive overview of the natural sources of this compound enzymes, their catalytic activities, the experimental protocols for their study, and their roles in biological pathways.

Natural Distribution of this compound Enzymes

This compound lytic polysaccharide monooxygenases are predominantly found in bacteria, but are also present in viruses, fungi, archaea, and some plants. Their distribution is vast, reflecting their importance in various ecological niches.

Bacterial Sources

Bacteria are the most abundant source of this compound enzymes. Phylogenetic analysis has identified distinct clades with preferences for either chitin or cellulose. The majority of bacterial genomes encode between zero and seven AA10s.

-

Actinobacteria: This phylum is a rich source of AA10s, particularly those with cellulose-binding CBMs. Species such as Streptomyces coelicolor and Cellulomonas flavigena produce multiple this compound enzymes active on cellulose. Some, like in S. coelicolor, are involved in cell wall remodeling.

-

Proteobacteria and Firmicutes: These phyla are common sources of chitin-active AA10s, often containing chitin-binding CBMs. Notable examples include AA10s from Serratia marcescens, Vibrio cholerae, and Bacillus species like Bacillus thuringiensis and Bacillus amyloliquefaciens.[1][2]

-

Other Bacteria: AA10s have also been characterized from other bacteria such as Pseudomonas putida and Saccharophagus degradans.[3][4]

Viral Sources

Certain viruses, particularly entomopoxviruses, encode this compound enzymes. The most well-characterized viral this compound is fusolin , a protein that forms crystalline spindles in infected insect cells.[5] Fusolin is not a classical virulence factor but rather enhances the peroral infectivity of other viral pathogens by disrupting the insect's peritrophic matrix, a protective chitin-protein layer in the midgut.[3][6]

Fungal Sources

This compound enzymes are rare in fungi compared to other LPMO families like AA9 and AA11.[7][8] When present, they are often found in pathogenic fungi, such as Ustilago maydis, the causative agent of corn smut disease.[9][10][11] Phylogenetic analyses suggest that fungal this compound genes may have been acquired through horizontal gene transfer from bacteria.[8][9] The U. maydis this compound is active on fungal cell wall chitin and is believed to play a role in cell wall remodeling during infection.[9]

Archaeal and Plant Sources

The presence of this compound-encoding genes has been noted in some archaea and plants, specifically ferns, highlighting the wide taxonomic distribution of this enzyme family.[9][12] However, these sources are less studied compared to their bacterial, viral, and fungal counterparts.

Quantitative Data on this compound Enzyme Activity

The catalytic rates of this compound LPMOs can vary significantly depending on the enzyme source, substrate, and reaction conditions, particularly the co-substrate (O₂ or H₂O₂). Under standard "monooxygenase" conditions with a reductant and O₂, rates are generally low. However, with H₂O₂ as the co-substrate, the reaction proceeds via a much faster "peroxygenase" mechanism.

| Enzyme (Source Organism) | Substrate | Regioselectivity | Co-substrate | Kinetic Parameter | Value | Reference |

| Pseudomonas putida this compound (Ppthis compound) | β-chitin | Not specified | H₂O₂ | Turnover Number (TN) | 1.02 s⁻¹ | [4] |

| Streptomyces coelicolor AA10B (ScAA10B) | Nanocrystalline cellulose | Not specified | H₂O₂ | Turnover Number (TN) | 2.88 s⁻¹ | [4] |

| Streptomyces coelicolor AA10C (ScAA10C) | Nanocrystalline cellulose | Not specified | H₂O₂ | Turnover Number (TN) | 3.81 s⁻¹ | [4] |

| Generic bacterial chitin-active this compound | Chitin | C1 | O₂ | Apparent oxidative rate | 0.02 s⁻¹ | [13] |

| Generic bacterial chitin-active this compound | Chitin | C1 | H₂O₂ | kcat | 6.7 s⁻¹ | [13] |

| Generic bacterial chitin-active this compound | Chitin | C1 | H₂O₂ | Km (for H₂O₂) | 2.8 µM | [13] |

| Bacillus amyloliquefaciens this compound (Bathis compound) | α- and β-chitin | Not specified | Not specified | KD for Cu(II) | low nM | [1] |

| Saccharophagus degradans 2-40T this compound (SdLPMO10A) | α-chitin | C1 | Ascorbic acid | Optimal pH | 9.0 | [3] |

| Saccharophagus degradans 2-40T this compound (SdLPMO10A) | α-chitin | C1 | Ascorbic acid | Optimal Temperature | 60 °C | [3] |

| Ustilago maydis this compound (UmAA10_cd) | α- and β-chitin | C1 | Ascorbic acid | Not specified | Active on fungal cell wall chitin | [9] |

Biological Signaling and Action Pathways

This compound enzymes are involved in critical biological processes that can be conceptualized as pathways or workflows. These range from nutrient acquisition to pathogenesis and morphogenesis.

Bacterial Cell Wall Remodeling in Streptomyces coelicolor

In Streptomyces coelicolor, an this compound LPMO, LpmP, is integral to the process of morphological development. It facilitates the localized degradation of the peptidoglycan layer, which is necessary for the surface exposure of a cellulose-like glycan involved in apical growth. This process is a coordinated effort with a glucanase, CslZ. The regulation of this system is believed to be tied to a signal transduction pathway that senses cell wall integrity, involving the CseB/CseC two-component system.[14][15][16]

Viral Fusolin-Mediated Disruption of Insect Peritrophic Matrix

The this compound enzyme fusolin, produced by entomopoxviruses, enhances the infectivity of baculoviruses and other pathogens by breaking down the protective peritrophic matrix (PM) in the insect midgut. This is not a classical signaling pathway but a direct enzymatic assault amplified by the host's own digestive enzymes. Fusolin binds to the chitin fibrils of the PM and oxidatively cleaves them, which in turn exposes the PM's protein components to degradation by midgut proteases.

Experimental Protocols

This section outlines the key methodologies for the study of this compound enzymes, from gene to function.

Cloning, Expression, and Purification of this compound LPMOs

Heterologous expression is the most common method for obtaining sufficient quantities of this compound enzymes for characterization. E. coli is a frequently used host for bacterial AA10s.

Objective: To produce and purify a recombinant this compound enzyme.

Methodology:

-

Gene Amplification and Cloning:

-

Amplify the coding sequence of the this compound gene (excluding the native signal peptide) from the genomic DNA of the source organism using PCR with specific primers.

-

Incorporate restriction sites (e.g., NcoI and XhoI) into the primers for cloning into an expression vector like pET-22b(+). This vector adds a C-terminal His₆-tag for purification.

-

Digest both the PCR product and the vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the vector and transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α).

-

Verify the correct insertion by colony PCR and DNA sequencing.

-

-

Heterologous Expression:

-

Transform the verified plasmid into an expression strain of E. coli, such as BL21(DE3) or Rosetta(DE3)pLysS.

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotics.

-

Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.05-1 mM.

-

Simultaneously, add CuSO₄ to a final concentration of 0.2-1 mM to ensure proper copper loading of the enzyme.

-

Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.[2][17]

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0) and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20-30 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged this compound enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[17][18][19]

-

Analyze the purified protein fractions by SDS-PAGE for purity.

-

If necessary, perform a final polishing step using size-exclusion chromatography to remove aggregates and any remaining impurities.

-

Buffer exchange the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

-

LPMO Activity Assay using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust method for separating and quantifying the native and oxidized oligosaccharides produced by LPMO activity.

Objective: To quantify the products of this compound LPMO activity on a polysaccharide substrate.

Methodology:

-

Enzymatic Reaction:

-

Prepare reaction mixtures in microcentrifuge tubes. A typical 200 µL reaction contains:

-

1 µM purified this compound LPMO

-

10 g/L polysaccharide substrate (e.g., Avicel, Phosphoric Acid Swollen Cellulose (PASC), or β-chitin)

-

1 mM reducing agent (e.g., ascorbic acid)

-

50 mM buffer (e.g., Bis-Tris/HCl, pH 6.5)

-

-

Include a "no enzyme" control.

-

Incubate the reactions at an optimal temperature (e.g., 37°C) with shaking for a set period (e.g., 16 hours).[13][20]

-

Terminate the reaction by boiling for 10 minutes or adding NaOH to a final concentration of 50 mM.

-

-

Sample Preparation (for insoluble substrates):

-

If using an insoluble substrate, centrifuge the reaction mixture to pellet the remaining substrate.

-

To analyze the full product profile (soluble and substrate-bound), the remaining polysaccharide can be completely hydrolyzed by adding a cocktail of potent glycoside hydrolases (e.g., cellulases or chitinases) and incubating until all substrate is solubilized.[21]

-

-

HPAEC-PAD Analysis:

-

System: Use an HPAEC system (e.g., Dionex ICS-5000) equipped with a CarboPac series column (e.g., PA1 or PA200) and a gold electrode for pulsed amperometric detection.[20]

-

Injection: Inject a defined volume (e.g., 25 µL) of the reaction supernatant or the fully hydrolyzed sample.

-

Elution: Elute the products using a gradient of sodium acetate in a sodium hydroxide mobile phase. The gradient is optimized to separate native oligosaccharides from their C1- and C4-oxidized counterparts. C1-oxidized products (aldonic acids) are negatively charged at high pH and thus bind more strongly to the anion-exchange column, eluting later than their native counterparts.

-

Detection: Detect the eluting carbohydrates using a PAD waveform optimized for carbohydrates.

-

Quantification: Identify and quantify product peaks by comparing their retention times and peak areas to those of known standards (both native and C1-oxidized oligosaccharides).

-

Conclusion

The this compound family of lytic polysaccharide monooxygenases represents a functionally and taxonomically diverse group of enzymes with significant implications for biotechnology and microbial ecology. Their widespread distribution in bacteria, viruses, and fungi underscores their importance in the global carbon cycle and in various host-pathogen and symbiotic interactions. Understanding their natural sources, catalytic properties, and biological roles is crucial for harnessing their full potential in applications ranging from biofuel production to the development of novel antimicrobial agents and agricultural solutions. The methodologies outlined in this guide provide a framework for the continued exploration and characterization of these fascinating and powerful enzymes.

References

- 1. Activity, stability and 3-D structure of the Cu(ii) form of a chitin-active lytic polysaccharide monooxygenase from Bacillus amyloliquefaciens - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Comparative studies of two this compound family lytic polysaccharide monooxygenases from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Spatial distribution of orally administered viral fusolin protein in the insect midgut and possible synergism between fusolin and digestive proteases to disrupt the midgut peritrophic matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Classification of fungal and bacterial lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal Lytic Polysaccharide Monooxygenases (LPMOs): Functional Adaptation and Biotechnological Perspectives [mdpi.com]

- 9. The Ustilago maydis this compound LPMO is active on fungal cell wall chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Looking at LPMO reactions through the lens of the HRP/Amplex Red assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A C1/C4-Oxidizing this compound Lytic Polysaccharide Monooxygenase from Paenibacillus xylaniclasticus Strain TW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Characterization of a Putatively Chitin-Active LPMO Reveals a Preference for Soluble Substrates and Absence of Monooxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. A signal transduction system in Streptomyces coelicolor that activates the expression of a putative cell wall glycan operon in response to vancomycin and other cell wall-specific antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heterologous Expression and Biochemical Characterization of a Novel Lytic Polysaccharide Monooxygenase from Chitinilyticum aquatile CSC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Carbohydrate-Binding Modules in AA10 Lytic Polysaccharide Monooxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lytic Polysaccharide Monooxygenases (LPMOs) are powerful redox enzymes that play a crucial role in the degradation of recalcitrant polysaccharides like cellulose and chitin. A significant portion of these enzymes, particularly those in the Auxiliary Activity 10 (AA10) family, are modular, featuring a catalytic domain appended to one or more non-catalytic Carbohydrate-Binding Modules (CBMs). These CBMs are not mere accessories; they are integral to the enzyme's function, profoundly influencing substrate recognition, catalytic efficiency, and stability. This in-depth technical guide explores the multifaceted functions of CBMs in this compound LPMOs, presenting quantitative data on their binding affinities, detailing key experimental protocols for their study, and providing visual representations of their functional relationships and experimental workflows. Understanding the intricate interplay between CBMs and the catalytic domain of this compound LPMOs is paramount for harnessing their full potential in industrial biomass conversion and for the development of novel therapeutic strategies targeting polysaccharide-rich matrices.

Core Functions of Carbohydrate-Binding Modules in this compound LPMOs

Carbohydrate-Binding Modules are discrete protein domains that exhibit specific affinity for carbohydrates.[1] In the context of this compound LPMOs, their primary role is to anchor the enzyme to its polysaccharide substrate, thereby increasing the effective concentration of the catalytic domain at the substrate surface.[2] This targeting function is particularly critical for the activity of LPMOs on insoluble, crystalline substrates like chitin and cellulose.[2][3]

The functions of CBMs in this compound LPMOs can be summarized as follows:

-

Substrate Targeting and Proximity: CBMs guide the LPMO to its specific polysaccharide substrate, ensuring a high local concentration of the enzyme on the surface of materials like chitin or cellulose.[2][4] This is a crucial first step in the enzymatic degradation of insoluble polysaccharides.

-

Enhanced Catalytic Efficiency: By bringing the catalytic domain into close and prolonged contact with the substrate, CBMs significantly enhance the oxidative activity of the LPMO.[5] Truncation of the CBM often leads to a dramatic reduction in the enzyme's ability to degrade crystalline polysaccharides.[5][6]

-

Substrate Specificity: The type of CBM appended to an this compound LPMO can influence its substrate specificity.[7] For instance, AA10s appended with chitin-binding CBMs (e.g., CBM5, CBM73) are directed towards chitin, while those with cellulose-binding CBMs (e.g., CBM2, CBM10) show a preference for cellulose.[3][7]

-

Enzyme Stability: CBMs can contribute to the overall stability of the LPMO.[4] By tethering the enzyme to the substrate, CBMs can protect the catalytic domain from denaturation and autolytic degradation.[5]

-

Modulation of Product Profile: The presence of a CBM can influence the pattern of substrate cleavage, leading to a more localized oxidation of the polysaccharide chains.[8]

Diversity of CBMs Associated with this compound LPMOs

The this compound family of LPMOs is associated with a diverse range of CBMs, reflecting the variety of polysaccharide substrates these enzymes encounter in nature.[3][9] These CBMs are classified into different families based on their amino acid sequence similarity. The most common CBM families found in association with AA10s include CBM2, CBM5, CBM10, CBM12, and CBM73.[3]

dot

Caption: Modular architecture of an this compound LPMO with its CBM.

Quantitative Analysis of CBM-Substrate Interactions

The interaction between a CBM and its carbohydrate ligand can be quantified by determining the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax). A lower Kd value indicates a higher binding affinity. The following tables summarize quantitative data from studies on this compound CBMs and related CBMs, illustrating the impact of CBMs on substrate binding.

Table 1: Binding Affinity of CBMs for Polysaccharide Substrates

| CBM Family | Source Organism/Enzyme | Substrate | Method | Kd (μM) | Bmax (μmol/g) | Reference |

| CBM1 | Trichoderma reesei Cel7A | Cellulose I | Depletion Assay | 1.1 ± 0.2 | 0.09 ± 0.01 | [10] |

| CBM1 | Trichoderma reesei Cel7A | Cellulose III | Depletion Assay | 7.8 ± 1.5 | 0.08 ± 0.01 | [10] |

| CBM3a | Clostridium thermocellum | Cellulose I | Depletion Assay | 0.5 ± 0.1 | 0.12 ± 0.02 | [10] |

| CBM3a | Clostridium thermocellum | Cellulose III | Depletion Assay | 2.5 ± 0.5 | 0.10 ± 0.01 | [10] |

| CBM17 | Clostridium cellulovorans | Regenerated Cellulose | ITC | 0.14 ± 0.02 | 0.11 ± 0.01 | [2] |

| CBM28 | Bacillus sp. 1139 | Regenerated Cellulose | ITC | 0.25 ± 0.05 | 0.09 ± 0.01 | [2] |

Table 2: Impact of CBM Truncation on LPMO Activity

| LPMO | CBM Family | Substrate | Effect of CBM Truncation | Reference |

| ScLPMO10C | CBM2 | Cellulose | Reduced binding and activity | [5] |

| CjLPMO10A | CBM5, CBM73 | α-chitin | Reduced activity | [5] |

| NcLPMO9C | CBM1 | PASC, Xyloglucan | Weaker binding, reduced xyloglucan degradation | [5] |

Experimental Protocols for Studying this compound-CBM Function

A variety of experimental techniques are employed to elucidate the function of CBMs in this compound LPMOs. These methods range from genetic manipulation to create truncated enzymes to biophysical techniques for quantifying binding interactions and enzymatic assays to measure catalytic activity.

Generation of CBM-Truncated LPMO Variants

To study the function of a CBM, it is common to compare the full-length enzyme with a variant lacking the CBM.

Methodology:

-

Gene Cloning and Mutagenesis: The gene encoding the full-length LPMO is cloned into an appropriate expression vector. Site-directed mutagenesis or PCR-based methods are then used to introduce a stop codon at the end of the catalytic domain-coding sequence, thereby removing the CBM and linker region.

-

Protein Expression and Purification: The full-length and truncated LPMO variants are expressed in a suitable host system, such as Pichia pastoris or Escherichia coli.[11] The recombinant proteins are then purified to homogeneity using techniques like nickel-affinity chromatography.[11]

-

Verification: The purity and correct size of the expressed proteins are confirmed by SDS-PAGE.[12]

dot

Caption: Workflow for a CBM truncation study.

Substrate Binding Assays

Several methods can be used to quantify the binding of CBMs to their substrates.

-

Solid-State Depletion Assay: This method is suitable for insoluble substrates.

-

A known concentration of the CBM-containing protein is incubated with a fixed amount of the insoluble polysaccharide (e.g., cellulose or chitin).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The solid substrate is removed by centrifugation.

-

The concentration of the unbound protein remaining in the supernatant is determined, often by measuring its intrinsic fluorescence or by using a fluorescently tagged CBM.[10]

-

The amount of bound protein is calculated by subtracting the unbound concentration from the initial concentration.

-

By varying the initial protein concentration, a binding isotherm can be generated to determine Kd and Bmax.[10]

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[13][14]

-

The CBM-containing protein is placed in the sample cell of the calorimeter.

-

A solution of the soluble carbohydrate ligand (e.g., oligosaccharides) is titrated into the sample cell in small aliquots.[13]

-

The heat released or absorbed upon each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14]

-

-

Affinity Gel Electrophoresis (AGE): This technique is used to assess the binding of proteins to soluble polysaccharides.

-

A native polyacrylamide gel is prepared containing the polysaccharide ligand.

-

The CBM-containing protein is electrophoresed through the gel.

-

The mobility of the protein is retarded in the presence of the ligand due to the binding interaction.

-

The dissociation constant can be estimated from the change in electrophoretic mobility at different ligand concentrations.[15]

-

Enzymatic Activity Assays

The effect of the CBM on the catalytic activity of the this compound LPMO can be assessed by measuring the formation of oxidized products.

-

Chromatographic Methods:

-

The LPMO (full-length or truncated) is incubated with the polysaccharide substrate in the presence of a suitable reducing agent (e.g., ascorbic acid).

-

The reaction is stopped at different time points.

-

The soluble products are separated and quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).[16]

-

-

Colorimetric and Fluorometric Assays:

-

These assays utilize chromogenic or fluorogenic substrates that produce a colored or fluorescent product upon oxidation by the LPMO.[17][18]

-

Examples include assays using 2,6-dimethoxyphenol (2,6-DMP) or reduced phenolphthalein.[19][20][21]

-

The rate of product formation is monitored spectrophotometrically or fluorometrically, providing a measure of the enzyme's activity.[18]

-

Synergistic Interplay and Functional Implications

The CBM and the catalytic domain of an this compound LPMO work in synergy to efficiently degrade recalcitrant polysaccharides. The CBM acts as a "scout," locating and binding to the substrate, while the flexible linker allows the catalytic domain to "graze" on the polysaccharide surface, performing multiple oxidative cleavages in a localized area.[22][23] This synergistic action is crucial for the biological role of these enzymes in biomass degradation and has significant implications for their biotechnological applications.

dot

Caption: Multifaceted functions of CBMs in this compound LPMOs.

Conclusion and Future Perspectives

Carbohydrate-Binding Modules are indispensable components of many this compound Lytic Polysaccharide Monooxygenases, playing a pivotal role in their function. Through their ability to target and bind to specific polysaccharide substrates, CBMs dramatically enhance the catalytic efficiency and stability of these powerful oxidative enzymes. The diversity of CBMs associated with this compound LPMOs underscores their evolutionary adaptation to a wide range of carbohydrate substrates.

A thorough understanding of the structure-function relationships of this compound-CBMs, facilitated by the experimental approaches detailed in this guide, is essential for the rational design and engineering of novel LPMOs with improved properties for industrial applications, such as the production of biofuels and biomaterials. Furthermore, as many pathogens utilize polysaccharide-rich matrices for biofilm formation and host invasion, this compound LPMOs and their CBMs represent potential targets for the development of new anti-infective therapies. Future research will likely focus on elucidating the finer details of CBM-substrate interactions, exploring the role of the linker region in modular LPMO function, and harnessing the power of protein engineering to create bespoke this compound-CBM enzymes for a variety of biotechnological and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The interaction of carbohydrate-binding modules with insoluble non-crystalline cellulose is enthalpically driven - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Auxiliary Activity Family 10 - CAZypedia [cazypedia.org]

- 5. On the impact of carbohydrate-binding modules (CBMs) in lytic polysaccharide monooxygenases (LPMOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular origins of reduced activity and binding commitment of processive cellulases and associated carbohydrate-binding proteins to cellulose III - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zaguan.unizar.es [zaguan.unizar.es]

- 15. researchgate.net [researchgate.net]

- 16. The Ustilago maydis this compound LPMO is active on fungal cell wall chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | A fast, sensitive and fluorescent LPMO activity assay [frontiersin.org]

- 19. scispace.com [scispace.com]

- 20. Improved spectrophotometric assay for lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. journals.asm.org [journals.asm.org]

- 23. The Linker Region Promotes Activity and Binding Efficiency of Modular LPMO towards Polymeric Substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C1 vs. C4 Oxidation in AA10 Lytic Polysaccharide Monooxygenases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like cellulose and chitin. By introducing oxidative cleavages in the polysaccharide chains, LPMOs enhance the efficiency of canonical hydrolytic enzymes, making them of significant interest in biorefining, biofuel production, and drug development, where targeting polysaccharide-rich structures is essential. Within the Auxiliary Activity family 10 (AA10), these enzymes exhibit a fascinating regioselectivity, oxidizing the glycosidic bonds at either the C1 or C4 carbon of the pyranose ring. This technical guide provides a comprehensive overview of the core principles governing C1 versus C4 oxidation in this compound LPMOs, detailing the underlying mechanisms, structural determinants, and the experimental protocols for their characterization.

Core Concepts: C1 and C4 Oxidative Cleavage

The catalytic action of LPMOs involves the reduction of the active-site Cu(II) to Cu(I) by an external electron donor. The reduced copper center then activates a co-substrate, either molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), to generate a highly reactive oxygen species. This species abstracts a hydrogen atom from either the C1 or C4 position of a glucose unit within the polysaccharide chain, leading to hydroxylation and subsequent cleavage of the glycosidic bond.[1]

-

C1 Oxidation: This is the most common type of oxidation observed in this compound LPMOs, particularly those active on chitin.[2] The oxidation of the C1 carbon results in the formation of a lactone, which is subsequently hydrolyzed to an aldonic acid at the reducing end of the cleaved polysaccharide chain.[3]

-

C4 Oxidation: Oxidation at the C4 carbon generates a 4-ketoaldose, which exists in equilibrium with its hydrated gem-diol form.[3] This mode of oxidation is observed in some cellulose-active this compound LPMOs, often in conjunction with C1 oxidation.[4]

-

Mixed C1/C4 Oxidation: Several cellulose-active this compound LPMOs are capable of oxidizing at both the C1 and C4 positions.[4][5] The ratio of C1 to C4 oxidized products can vary depending on the specific enzyme, substrate, and reaction conditions.

The regioselectivity of an this compound LPMO is a critical determinant of its function and its synergistic interactions with other enzymes in biomass degradation.

Data Presentation: Regioselectivity of Characterized this compound LPMOs

The following table summarizes the regioselectivity of several well-characterized this compound LPMOs. While qualitative determination of C1 and C4 products is common, quantitative data on the product distribution is often limited in the literature.

| Enzyme Name | Organism | Substrate(s) | Regioselectivity | C1:C4 Product Ratio | Reference(s) |

| ScLPMO10B | Streptomyces coelicolor | Cellulose, β-chitin | C1/C4 (cellulose), C1 (chitin) | Not explicitly quantified | [4][6] |

| ScLPMO10C (CelS2) | Streptomyces coelicolor | Cellulose | C1 | - | [4] |

| PxAA10A | Paenibacillus xylaniclasticus | Cellohexaose | C1/C4 | Not explicitly quantified | [5] |

| MaLPMO10B | Micromonospora aurantiaca | Cellulose, Chitin | C1/C4 | Not explicitly quantified | [7] |

| SdLPMO10A | Saccharophagus degradans | α-chitin, Cellulose | C1 | - | |

| CgLPMO10A | Cellulomonas gelida | Cellulose, Chitin | C1 | - | |

| CgLPMO10B | Cellulomonas gelida | Cellulose, Chitin | C1/C4 | Not explicitly quantified |

Experimental Protocols

The characterization of LPMO regioselectivity relies on the precise analysis of the reaction products. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are the most reliable and widely used techniques.[8]

Protocol 1: this compound LPMO Activity Assay

This protocol provides a general framework for assessing the activity of an this compound LPMO on a polysaccharide substrate.

1. Materials:

-

Purified this compound LPMO

-

Substrate: e.g., Phosphoric Acid Swollen Cellulose (PASC), Avicel, β-chitin (1% w/v)

-

Buffer: e.g., 50 mM sodium phosphate, pH 6.0

-

Reducing agent: e.g., 1 mM ascorbic acid

-

Reaction tubes

-

Thermomixer or shaking incubator

2. Procedure:

-

Prepare a reaction mixture containing the polysaccharide substrate in the reaction buffer.

-

Pre-incubate the substrate suspension at the desired reaction temperature (e.g., 37°C) with shaking for at least 30 minutes to ensure temperature equilibration.

-

Add the purified this compound LPMO to the reaction mixture to a final concentration of approximately 1 µM.

-

Initiate the reaction by adding the reducing agent (e.g., ascorbic acid).

-

Incubate the reaction for a defined period (e.g., 16-24 hours) at the optimal temperature with constant shaking.

-

Terminate the reaction by heating the mixture at 100°C for 10 minutes.

-

Separate the soluble products from the insoluble substrate by centrifugation or filtration (e.g., using a 0.22 µm filter plate).

-

The soluble fraction is now ready for analysis by HPAEC-PAD and/or MALDI-TOF-MS.

Protocol 2: Analysis of LPMO Products by HPAEC-PAD

HPAEC-PAD is the gold standard for the separation and quantification of native and oxidized oligosaccharides.[8]

1. Instrumentation and Columns:

-

High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector (e.g., Dionex ICS-5000 or similar).

-

CarboPac series analytical column (e.g., PA1, PA200, or PA20) and a corresponding guard column.

2. Eluents:

-

Eluent A: Deionized water

-

Eluent B: A solution of sodium hydroxide (e.g., 100 mM NaOH)

-

Eluent C: A solution of sodium hydroxide and sodium acetate (e.g., 100 mM NaOH with 1 M NaOAc)

3. General Procedure:

-

Equilibrate the column with the initial eluent conditions.

-

Inject the soluble fraction from the LPMO activity assay.

-

Separate the oligosaccharides using a gradient of increasing sodium acetate concentration in a sodium hydroxide solution. A typical gradient might involve a linear increase of Eluent C over 30-40 minutes.

-

Detect the eluting carbohydrates using a pulsed amperometric detector with a gold working electrode. The waveform potentials should be optimized for carbohydrate detection.

-

Identify the products by comparing their retention times to those of known standards (if available) and by the characteristic elution order: native oligosaccharides elute first, followed by C1-oxidized, and then C4-oxidized species.[8] Note that C4-oxidized products can be unstable under the highly alkaline conditions of HPAEC and may decompose, leading to the appearance of native oligosaccharides from the non-reducing end.[9]

Protocol 3: Analysis of LPMO Products by MALDI-TOF-MS

MALDI-TOF-MS is a powerful tool for the qualitative identification of LPMO-generated products, providing mass information that confirms the presence of oxidized species.[4]

1. Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution: e.g., 2,5-dihydroxybenzoic acid (DHB) in a solution of acetonitrile and water with a small amount of trifluoroacetic acid.

-

Sample from the LPMO activity assay.

2. Procedure:

-

Spot a small volume (e.g., 1 µL) of the matrix solution onto the MALDI target plate.

-

Immediately add an equal volume of the sample (soluble fraction from the LPMO assay) to the matrix spot and mix gently by pipetting.

-

Allow the spot to air-dry completely (co-crystallization).

-

Acquire mass spectra in positive ion reflectron mode.

-

Analyze the spectra for peaks corresponding to the masses of native and oxidized oligosaccharides.

-

C1-oxidized products (aldonic acids) are often detected as double sodium adducts due to the presence of the carboxylic acid group.[8]

-

C4-oxidized products typically form single sodium adducts.[8]

-

Permethylation of the products can be used to unambiguously identify C1-oxidized species, which will show a +30 Da mass shift compared to the corresponding native oligosaccharide.

-

Mandatory Visualization

Catalytic Mechanism of this compound LPMOs

Caption: Simplified catalytic cycle of this compound LPMOs showing both C1 and C4 oxidation pathways.

Experimental Workflow for Regioselectivity Analysis

Caption: Workflow for determining the regioselectivity of this compound LPMOs.

Structural Determinants of Regioselectivity

Caption: Key structural features influencing the C1 vs. C4 regioselectivity in this compound LPMOs.

Conclusion

The regioselectivity of this compound LPMOs is a complex trait governed by subtle variations in the enzyme's active site and substrate-binding surface. While chitin-active AA10s are predominantly C1-oxidizing, their cellulose-active counterparts can exhibit either strict C1 or mixed C1/C4 regioselectivity. The presence of a conserved asparagine residue on the L2 loop appears to be a key determinant for C4-oxidizing capability. The accurate determination of this regioselectivity is paramount for understanding the enzyme's biological function and for its effective application in biotechnology. The experimental protocols detailed in this guide, centered around HPAEC-PAD and MALDI-TOF-MS, provide a robust framework for the characterization of these powerful enzymes. Further research into the quantitative aspects of product distribution and the precise structural determinants will continue to refine our understanding and unlock the full potential of this compound LPMOs.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and functional characterization of a conserved pair of bacterial cellulose-oxidizing lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of the Copper Second Coordination Sphere on Catalytic Performance and Substrate Specificity of a Bacterial Lytic Polysaccharide Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of the catalytic performance of C1-cellulose-specific lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous analysis of C1 and C4 oxidized oligosaccharides, the products of lytic polysaccharide monooxygenases acting on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electron Donors for AA10 LPMO Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of electron donors for Auxiliary Activity 10 (AA10) Lytic Polysaccharide Monooxygenases (LPMOs), offering insights into their mechanism of action, experimental characterization, and quantitative comparison.